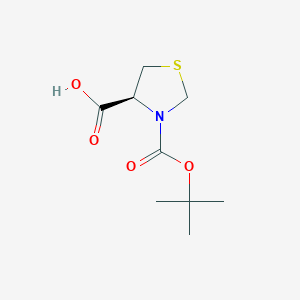

Boc-D-thz-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-D-thz-OH, also known as N-Boc-(S)-thiazolidine-4-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for Boc-D-thz-OH is 1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 . The SMILES representation is CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O .

Physical And Chemical Properties Analysis

Boc-D-thz-OH is a solid substance . It has a molecular weight of 233.29 and a molecular formula of C9H15NO4S . It should be stored in a dark place, sealed in dry, at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Peptides

- Efficient Peptide Synthesis : The use of novel acyl isodipeptide units like Boc-Thr(Fmoe-Val)-OH has been shown to enable efficient synthesis of difficult sequence-containing peptides, hinting at the utility of Boc-D-thz-OH in similar applications (Sohma et al., 2006).

Chemical Modification in Peptide Synthesis

- Chemical Modification : Research on peptides such as Boc-Gly-Sar-MeLeu-OH demonstrates the feasibility of chemically modifying peptide chains, which could include the use of Boc-D-thz-OH in similar contexts (Seebach et al., 1991).

Development of New Hydroxy-Protecting Groups

- Hydroxy-Protecting Group Development : Boc-D-thz-OH could be used in the development of new hydroxy-protecting groups for amino acids like Serine and Threonine in peptide synthesis, as demonstrated by the creation of cyclohexyl ether groups for these purposes (Nishiyama et al., 2000).

Biological Effects Studies

- Terahertz (THz) Imaging and Sensing : Boc-D-thz-OH, due to its involvement in peptides, may be relevant in the context of THz imaging and sensing technologies used in medical, military, and security applications (Wilmink & Grundt, 2011).

Synthesis of Complex Peptides and Proteins

- Complex Peptide and Protein Synthesis : The synthesis of complex peptide sequences, such as Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, demonstrates the potential of Boc-D-thz-OH in the creation of intricate peptide structures (Wenger, 1983).

Enantioselective Synthesis

- Enantioselective Synthesis : Boc-D-thz-OH could play a role in the enantioselective synthesis of compounds, as illustrated by the use of similar Boc-protected amino acids in creating planar chiral ferrocenes (Shi et al., 2013).

Safety and Hazards

Boc-D-thz-OH is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Boc-D-thz-OH, also known as Boc-1,3-thiazolidine-2-carboxylic acid, is primarily used in the field of proteomics research . It is a precursor in the synthesis of peptides, particularly in the process of oxime ligation . .

Mode of Action

Boc-D-thz-OH is used as a precursor for the introduction of a highly reactive α-oxo aldehyde for further bio-conjugation . This compound can be appended into peptides and then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts . The resulting α-oxo aldehyde can then interact with aminooxyacetyl groups in peptides to form oxime bonds .

Biochemical Pathways

The primary biochemical pathway involving Boc-D-thz-OH is the oxime ligation process. Oxime ligation is a popular method in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic aminooxy partner . Boc-D-thz-OH plays a crucial role in this process by providing the aldehyde group.

Result of Action

The primary result of Boc-D-thz-OH’s action is the formation of oxime bonds in peptides. This is a critical step in the bio-conjugation of molecules, enabling the creation of complex molecular structures for various applications in biochemistry and molecular biology .

Action Environment

The action of Boc-D-thz-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of catalysts can influence the efficiency of the oxime ligation process . For instance, the hydrolysis of Boc-D-thz-OH is facilitated by metal catalysts such as silver or palladium .

Eigenschaften

IUPAC Name |

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350897 |

Source

|

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-thz-OH | |

CAS RN |

63091-82-7 |

Source

|

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.